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molecular formula C9H14O4 B102791 Ethyl 3-acetyl-4-oxopentanoate CAS No. 18835-02-4

Ethyl 3-acetyl-4-oxopentanoate

Cat. No. B102791
M. Wt: 186.2 g/mol
InChI Key: NKGFIBABDQHCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166648B2

Procedure details

28 g of potassium hydroxide dissolved in 28 ml of water was added to a mixture of 50 g of 2,4-pentandione, and 100 ml and 115 ml of dioxane at 0 to 10° C. After 20 minutes of stirring, 125 g of bromoacetic acid ethyl ester was added dropwise and the mixture was stirred for 19 hours. The layers were separated and washed with water and diethyl ether. The organic layer was dried and 3-acetyl-4-oxo-pentanoic acid ethyl ester was isolated by fractional distillation.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4](=[O:9])[CH2:5][C:6](=[O:8])[CH3:7].O1CCOCC1.[CH2:16]([O:18][C:19](=[O:22])[CH2:20]Br)[CH3:17]>O>[CH2:16]([O:18][C:19](=[O:22])[CH2:20][CH:5]([C:4](=[O:9])[CH3:3])[C:6](=[O:8])[CH3:7])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
28 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
115 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
125 g
Type
reactant
Smiles
C(C)OC(CBr)=O

Conditions

Stirring
Type
CUSTOM
Details
After 20 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(CC(C(C)=O)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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